molecular formula C10H17BrClN3 B1424847 N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride CAS No. 1220029-23-1

N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Cat. No.: B1424847
CAS No.: 1220029-23-1
M. Wt: 294.62 g/mol
InChI Key: HGBGPBMIXHEJBO-UHFFFAOYSA-N
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Description

N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a chemical compound with the molecular formula C10H16BrClN3. This compound is of interest due to its unique structure, which includes a brominated pyridine ring and a dimethylated propanediamine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride typically involves the bromination of 2-pyridine followed by the introduction of the propanediamine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve multiple steps, including halogenation, amination, and methylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the dimethylated propanediamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-Bromo-2-pyridinyl)-1,2-ethanediamine: This compound has a similar structure but with an ethanediamine group instead of a propanediamine group.

    N1-(5-Bromo-2-pyridinyl)-2-methylpropanamide: This compound features a propanamide group instead of a propanediamine group.

Uniqueness

N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is unique due to its specific combination of a brominated pyridine ring and a dimethylated propanediamine group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3.ClH/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10;/h4-5,8H,3,6-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBGPBMIXHEJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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